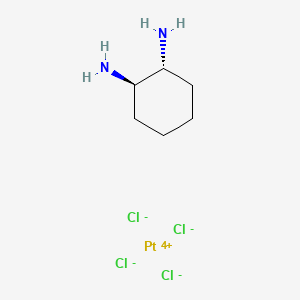
Dexormaplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexormaplatin is a platinum-based compound known for its pharmacological activity. It is chemically defined as tetrachloro[(1R,2R)-cyclohexane-1,2-diamine-κ2N,N’]platinum. This compound is the pharmacologically active (1R,2R)-enantiomer of ormaplatin .
Preparation Methods
Dexormaplatin can be synthesized through various synthetic routes. One common method involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with platinum tetrachloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired enantiomer . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Dexormaplatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert this compound to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: this compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands.
Scientific Research Applications
Dexormaplatin has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: this compound is studied for its interactions with biological molecules, including DNA and proteins.
Mechanism of Action
The mechanism of action of dexormaplatin involves its interaction with DNA. The compound forms cross-links with DNA, which disrupts the replication and transcription processes, ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells . The molecular targets of this compound include DNA and various proteins involved in the cell cycle .
Comparison with Similar Compounds
Dexormaplatin is similar to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. it has unique properties that distinguish it from these compounds:
Cisplatin: While both cisplatin and this compound form DNA cross-links, this compound has a different ligand structure, which may result in different pharmacokinetics and toxicity profiles.
Carboplatin: Carboplatin is less reactive than this compound, leading to a different side effect profile and potentially different clinical applications.
These differences highlight the uniqueness of this compound and its potential advantages in specific therapeutic contexts.
Properties
CAS No. |
96392-96-0 |
|---|---|
Molecular Formula |
C6H14Cl4N2Pt |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;tetrachloroplatinum |
InChI |
InChI=1S/C6H14N2.4ClH.Pt/c7-5-3-1-2-4-6(5)8;;;;;/h5-6H,1-4,7-8H2;4*1H;/q;;;;;+4/p-4/t5-,6-;;;;;/m1...../s1 |
InChI Key |
VPOCYEOOFRNHNL-RQDPQJJXSA-J |
SMILES |
C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.Cl[Pt](Cl)(Cl)Cl |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl[Pt](Cl)(Cl)Cl |
Related CAS |
62816-98-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















